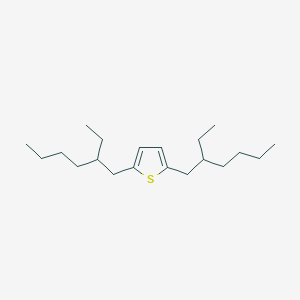
2,5-Bis(2-ethylhexyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(2-ethylhexyl)thiophene is an organic compound with the molecular formula C20H36S It belongs to the class of thiophene derivatives, which are known for their aromatic properties and sulfur-containing heterocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-ethylhexyl)thiophene typically involves the alkylation of thiophene derivatives. One common method is the reaction of 2,5-dibromothiophene with 2-ethylhexylmagnesium bromide in the presence of a palladium catalyst. The reaction is carried out under inert conditions, usually in a solvent like tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(2-ethylhexyl)thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: N-bromosuccinimide (NBS), aluminum chloride, chloroform.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated thiophenes, alkylated thiophenes.
Aplicaciones Científicas De Investigación
2,5-Bis(2-ethylhexyl)thiophene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5-Bis(2-ethylhexyl)thiophene largely depends on its application. In organic electronics, its conjugated structure allows for efficient charge transport, making it an excellent candidate for use in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) . The sulfur atom in the thiophene ring can interact with various molecular targets, influencing the electronic properties of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(trimethylstannyl)thiophene: Used in the synthesis of thiophene-based materials for electronic devices.
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Known for its high photocatalytic efficiency.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Used as an optical brightener.
Uniqueness
2,5-Bis(2-ethylhexyl)thiophene stands out due to its unique combination of alkyl chains and thiophene ring, which enhances its solubility and processability in organic solvents. This makes it particularly useful in the fabrication of flexible electronic devices and high-performance materials .
Propiedades
Fórmula molecular |
C20H36S |
|---|---|
Peso molecular |
308.6 g/mol |
Nombre IUPAC |
2,5-bis(2-ethylhexyl)thiophene |
InChI |
InChI=1S/C20H36S/c1-5-9-11-17(7-3)15-19-13-14-20(21-19)16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3 |
Clave InChI |
HPMWIVUDOOWKGX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CC1=CC=C(S1)CC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12498870.png)
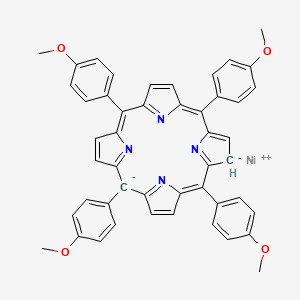
![N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12498885.png)
![N-(4-chloro-2-fluorophenyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12498891.png)
![4-({4-[(2-Bromophenyl)amino]piperidin-1-yl}methyl)-2,6-dimethoxyphenol](/img/structure/B12498904.png)
![1-butyl-3-[(4-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B12498912.png)


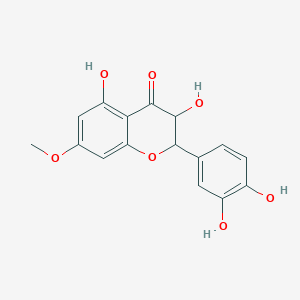
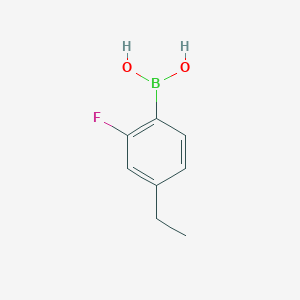
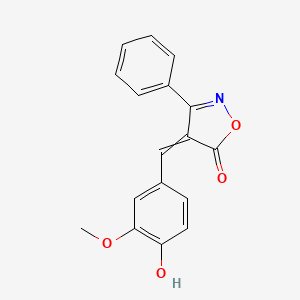
![2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12498947.png)
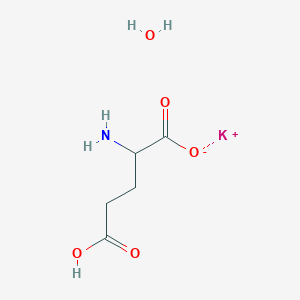
![10,16-diiodo-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12498963.png)
